(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine hydrochloride is a chemical compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The compound's IUPAC name is 1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine; hydrochloride, with a molecular formula of and a molecular weight of approximately 215.68 g/mol.
The synthesis of (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine hydrochloride typically involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for higher yields and purity, utilizing techniques such as continuous flow synthesis and batch processing.
InChI=1S/C10H13NO.ClH/c1-11-7-8-2-3-10-9(6-8)4-5-12-10;/h2-3,6,11H,4-5,7H2,1H3;1HFQWXLPJCPBJIIP-UHFFFAOYSA-N.(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine hydrochloride can undergo various chemical reactions:
These reactions are crucial for exploring further modifications and potential derivatives that may enhance biological activity.
The mechanism of action for (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine hydrochloride involves its interaction with biological targets in various pathways. Benzofuran derivatives have been shown to exhibit significant biological activities, including:
The physical and chemical properties of (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine hydrochloride include:
The compound's purity is generally around 95%, making it suitable for research applications.
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine hydrochloride has several scientific uses:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1